3-(1-Phenylethyl)phenol: A Comprehensive Technical Overview of its Physical Properties
3-(1-Phenylethyl)phenol: A Comprehensive Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Phenylethyl)phenol is an aromatic organic compound belonging to the alkylphenol family. Alkylphenols are characterized by a phenol ring substituted with one or more alkyl groups. These compounds and their derivatives are of significant interest in various fields, including polymer chemistry, as antioxidants, and in the synthesis of more complex molecules. In the context of drug development, the physicochemical properties of phenol derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed overview of the core physical properties of 3-(1-Phenylethyl)phenol, predicted through computational models, and outlines general experimental protocols for their determination.
Core Physical Properties
Tabulated Physical Properties
The following table summarizes the predicted physical properties of 3-(1-Phenylethyl)phenol. These values have been aggregated from various computational chemistry databases and provide a solid foundation for understanding the molecule's characteristics.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₄H₁₄O | - |
| Molecular Weight | 198.26 | g/mol |
| Boiling Point | 329.8 ± 25.0 | °C at 760 mmHg |
| Density | 1.076 ± 0.06 | g/cm³ |
| pKa | 10.0 ± 0.2 | - |
| LogP (Octanol-Water Partition Coefficient) | 3.9 ± 0.3 | - |
| Water Solubility | 0.045 ± 0.015 | g/L |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies that can be employed to empirically determine the key physical properties of 3-(1-Phenylethyl)phenol.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound.
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of 3-(1-Phenylethyl)phenol is packed into a capillary tube sealed at one end.[1]
-
The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).[2][3]
-
The apparatus is heated slowly and uniformly.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.[2] A narrow melting range is indicative of a pure compound.
Boiling Point Determination (Distillation Method):
-
A sample of 3-(1-Phenylethyl)phenol is placed in a distillation flask with a few boiling chips.
-
The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated gently. The temperature at which the liquid boils and its vapor condenses and collects in the receiving flask is recorded as the boiling point.[4][5]
Determination of pKa (Acidity Constant)
The pKa value is a measure of the acidity of a compound. For a phenol, it indicates the tendency to donate the proton from the hydroxyl group.
UV-Vis Spectrophotometric Method:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of 3-(1-Phenylethyl)phenol is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance for both the protonated (phenol) and deprotonated (phenoxide) species is determined.[6][7]
-
The absorbance of the solutions at a wavelength where the phenol and phenoxide have different absorption is measured.
-
The ratio of the concentrations of the deprotonated to protonated forms is calculated from the absorbance values.
-
The pKa is determined by plotting the pH versus the logarithm of the ratio of the concentrations of the deprotonated and protonated forms. The pH at which this ratio is 1 is equal to the pKa.
Determination of LogP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing membrane permeability and bioavailability.
Shake-Flask Method:
-
A solution of 3-(1-Phenylethyl)phenol is prepared in n-octanol (pre-saturated with water).
-
An equal volume of water (pre-saturated with n-octanol) is added to the octanol solution in a separatory funnel.
-
The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.[8][9]
-
The concentration of 3-(1-Phenylethyl)phenol in both the octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.[8]
Determination of Water Solubility
Water solubility is a key determinant of a compound's absorption and distribution in biological systems.
OECD Test Guideline 105 (Flask Method):
-
An excess amount of 3-(1-Phenylethyl)phenol is added to a known volume of water in a flask.[10][11]
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then filtered or centrifuged to remove any undissolved solid.[11]
-
The concentration of 3-(1-Phenylethyl)phenol in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).
-
This concentration represents the water solubility of the compound at that temperature.[10]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the octanol-water partition coefficient (LogP), a critical physical property for drug development professionals.
Caption: Workflow for LogP Determination.
Biological Context and Significance
Alkylphenols, as a class of compounds, have been the subject of extensive research due to their potential biological activities. Some alkylphenols have been identified as endocrine-disrupting chemicals, capable of mimicking or interfering with the action of natural hormones, particularly estrogen.[12][13][14] This activity is a critical consideration for drug development professionals, as unintended endocrine disruption can lead to adverse health effects. The physical properties detailed in this guide, particularly lipophilicity (LogP) and water solubility, are crucial for predicting the potential for bioaccumulation and interaction with biological systems. A thorough understanding of these properties for 3-(1-Phenylethyl)phenol is therefore essential for any further investigation into its potential therapeutic applications or toxicological profile.
The following diagram illustrates the general mechanism of endocrine disruption by estrogen-mimicking compounds, a potential concern for alkylphenols.
Caption: Estrogenic Endocrine Disruption.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 3-(1-Phenylethyl)phenol for researchers, scientists, and drug development professionals. The presented data, based on computational predictions, offers valuable insights for initial assessment and experimental planning. The outlined experimental protocols provide a framework for the empirical determination of these crucial parameters. A comprehensive characterization of the physical properties of 3-(1-Phenylethyl)phenol is an indispensable step in evaluating its potential applications and ensuring its safe and effective use in any field, particularly in the realm of pharmaceutical development.
References
- 1. byjus.com [byjus.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. web.pdx.edu [web.pdx.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. filab.fr [filab.fr]
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- 13. Alkylphenols - Plastic Education [plastic.education]
- 14. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
